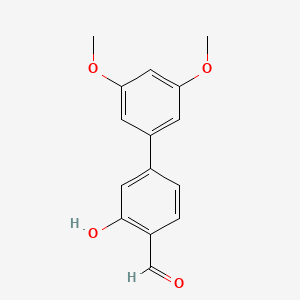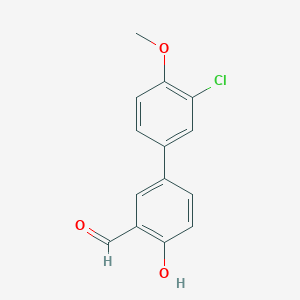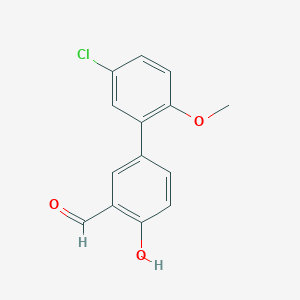
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% (6-CMPF) is a chemical compound with a wide range of potential applications in research and industry. It is an aromatic compound with a molecular formula of C9H7ClO3 and a molecular weight of 194.59 g/mol. 6-CMPF is a white, crystalline solid that is soluble in organic solvents and insoluble in water. It is used as a building block in organic synthesis, and has been investigated for its potential applications in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% has been investigated for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied for its potential to act as a photosensitizer in photodynamic therapy, and has been used in the synthesis of a variety of other compounds. It has also been studied for its potential to act as an inhibitor of enzymes, and has been used in the synthesis of a variety of drugs.
Mecanismo De Acción
The mechanism of action of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, and has been studied for its potential to act as a photosensitizer in photodynamic therapy. It is believed to interact with a variety of proteins in the cell, and has been studied for its potential to affect the activity of a variety of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been studied for its potential to act as an inhibitor of enzymes, and has been used in the synthesis of a variety of drugs. It has also been studied for its potential to act as a photosensitizer in photodynamic therapy, and has been used in the synthesis of a variety of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its relative stability in a variety of solvents. It is also relatively easy to synthesize, and can be synthesized in a variety of ways. The primary limitation of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% is its solubility in water, which can limit its use in aqueous solutions.
Direcciones Futuras
The potential applications of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% are still being explored. One potential future direction is the development of new methods for synthesizing 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%, which could enable the synthesis of more complex compounds. Additionally, further research could be conducted into the biochemical and physiological effects of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95%, as well as its potential to act as an inhibitor of enzymes and as a photosensitizer in photodynamic therapy. Additionally, further research could be conducted into the potential applications of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% in drug synthesis and drug delivery systems. Finally, further research could be conducted into the potential applications of 6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% in the fields of biochemistry and pharmacology.
Métodos De Síntesis
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol, 95% can be synthesized through a variety of methods. One of the most common methods is the reaction of 5-chloro-2-methoxyphenol with formaldehyde in the presence of a base catalyst. This reaction can be conducted in aqueous or organic solvents, with a variety of catalysts. The reaction is typically conducted at room temperature, and the yield is typically in the range of 80-90%.
Propiedades
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-6-5-10(15)7-12(13)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGSYCMHIKYPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685270 |
Source


|
| Record name | 5'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Chloro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261895-29-7 |
Source


|
| Record name | 5'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)









